3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one
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Overview
Description
3-[(2,4-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2,4-dimethoxybenzylidene group and an amino group. Quinazolinones are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-methyl-4(3H)-quinazolinone in the presence of a suitable catalyst. One common method involves the use of acetic acid as a catalyst in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also offer better control over reaction parameters, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-[(2,4-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,5-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone
- 3-[(2,4-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone derivatives
Uniqueness
3-[(2,4-Dimethoxybenzylidene)amino]-2-methyl-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxybenzylidene group enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3g/mol |
IUPAC Name |
3-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C18H17N3O3/c1-12-20-16-7-5-4-6-15(16)18(22)21(12)19-11-13-8-9-14(23-2)10-17(13)24-3/h4-11H,1-3H3/b19-11+ |
InChI Key |
UAFMUXCJEQFJIX-YBFXNURJSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=C(C=C3)OC)OC |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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